molecular formula C24H32O4 B1664961 Acequinocyl CAS No. 57960-19-7

Acequinocyl

Cat. No.: B1664961
CAS No.: 57960-19-7
M. Wt: 384.5 g/mol
InChI Key: QDRXWCAVUNHOGA-UHFFFAOYSA-N
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Description

Acequinocyl, also known as Kanemite, is an acaricide . It is effective against all mite development stages on various crops such as ornamentals, top fruit, and others . It is not highly soluble in water but is highly soluble in most organic solvents .


Molecular Structure Analysis

The chemical formula of this compound is C24H32O4 . Its molecular weight is 384.52 . The structure does not exhibit isomerism .


Chemical Reactions Analysis

This compound and its metabolite hydroxythis compound are stable in the presence of formic acid at low temperatures . They can be extracted from solid food samples using acetonitrile containing 0.5% (v/v) formic acid .


Physical and Chemical Properties Analysis

This compound is a yellowish crystalline powder . It has a melting point of 59.6°C . It is not highly soluble in water but is highly soluble in most organic solvents . It is volatile, not expected to leach to groundwater, and tends not to persist in soil or aquatic systems .

Scientific Research Applications

Resistance and Cross-Resistance in Mites

  • Acequinocyl is a commercialized acaricide belonging to the naphthoquinone analogue group. Research focused on a laboratory-selected this compound-resistant strain of the two-spotted spider mite, Tetranychus urticae, reveals insights into resistance inheritance, cross-resistance, and biochemical resistance mechanisms (Salman & Sarıtaş, 2014). Another study conducted on Tetranychus urticae showed that this compound resistance, characterized by target site mutations and detoxification via cytochrome P450, indicates the role of these mechanisms in resistance development (Sugimoto & Osakabe, 2019).

Acaricide Resistance in Predatory Mites

  • Research on the predatory mite, Phytoseiulus persimilis, indicates that this compound resistance is intermediately dominant and polygenic, with cytochrome P450 monooxygenase and esterase playing significant roles in resistance development (Salman, Aydınlı & Ay, 2015).

Residue Levels and Safety Assessment

  • Studies assessing residue levels of this compound in citrus fruits and peppers concluded that the short- and long-term intake of this compound residues, resulting from reported agricultural practices, is unlikely to present a risk to consumer health (Anastassiadou et al., 2019), (Bellisai et al., 2022).

Pesticide Production Process

  • A paper from 2001 described the development of a new industrial production process of this compound from 1, 4-naphthoquinone, outlining an efficient synthetic route for the pesticide (Suganuma, 2001).

Persistence and Degradation Studies

  • Research on the persistence and degradation behaviors of this compound in perilla leaf under greenhouse conditions showed that this compound and its metabolite, hydroxythis compound, followed first-order kinetics in degradation, with half-lives of approximately 2.8 to 3.1 days (Na et al., 2012).

Mode of Action of this compound

  • This compound is part of a new class of acaricides that impact mitochondrial respiration, offering novel opportunities for mite control with low mammalian toxicity and environmental persistence (Dekeyser, 2005).

Risk Assessment of Residues in Food

  • A study evaluating pesticide residues in yuza fruits and tea samples in Korea, including this compound, conducted risk assessments based on estimated daily intake and acceptable daily intake, indicating no significant health risks (Lee & Lee, 2012).

Mechanism of Action

Target of Action

Acequinocyl’s primary target is the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP), the cell’s main source of energy.

Mode of Action

This compound inhibits the mitochondrial respiratory chain complex III by binding to the Qo site . This inhibition disrupts the electron transport chain, preventing the formation of ATP and thereby depriving the cell of energy .

Biochemical Pathways

The inhibition of the mitochondrial respiratory chain complex III by this compound affects the electron transport chain . This disruption leads to a decrease in ATP production, which can cause cell death due to energy deprivation .

Pharmacokinetics

This compound can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Result of Action

The result of this compound’s action is the inhibition of the mitochondrial respiratory chain complex III, leading to a decrease in ATP production . This energy deprivation can lead to cell death, making this compound effective as an acaricide .

Action Environment

These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as soil composition, water availability, and pH .

Safety and Hazards

Acequinocyl is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is moderately toxic to birds, fish, honeybees, and earthworms, and highly toxic to aquatic invertebrates .

Future Directions

Acequinocyl is currently being evaluated for use in the European Union . Its unique active ingredient makes it an ideal member of resistance management programs . It is used widely in Japan to control plant mite species and maintains excellent efficacy without any sign of developing miticide resistance .

Biochemical Analysis

Biochemical Properties

Acequinocyl interacts with the mitochondrial respiratory chain complex III . The biochemical reactions involving this compound primarily occur in this context. It is believed that enhanced metabolism via detoxification enzymes plays a major role in resistance to this compound .

Cellular Effects

This compound affects various types of cells, particularly those of the two-spotted spider mite, Tetranychus urticae . It influences cell function by inhibiting the mitochondrial respiratory chain complex III , which is crucial for cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mitochondrial respiratory chain complex III . This inhibition disrupts the normal functioning of the mitochondria, leading to cell death. A mutation in the target site (mitochondrial cytochrome b) and detoxification by cytochrome P450 are essential for this compound resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows increased resistance over time . This resistance is due to genetic mutations in the target site and/or overexpression of metabolic genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to increased resistance, particularly in populations of Tetranychus urticae .

Metabolic Pathways

This compound is involved in the metabolic pathway of the mitochondrial respiratory chain complex III . It interacts with this enzyme complex, leading to disruption of normal metabolic flux.

Subcellular Localization

This compound targets the mitochondria within the cell . It is directed to this organelle because its mechanism of action involves the inhibition of the mitochondrial respiratory chain complex III .

Properties

IUPAC Name

(3-dodecyl-1,4-dioxonaphthalen-2-yl) acetate
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InChI

InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRXWCAVUNHOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
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DSSTOX Substance ID

DTXSID8034297
Record name Acequinocyl
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Molecular Weight

384.5 g/mol
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Physical Description

Yellowish solid; [Merck Index]
Record name Acequinocyl
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Solubility

In water, 6.69X10-3 mg/L at 20 °C, Solubility in n-hexane 44 g/L, toluene 450 g/L, dichloromethane 620 g/L, acetone 220 g/L, methanol 7.8 g/L, and dimethylformamide 190 g/L.
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Density

1.15 at 25 °C, Relative density = 1.04 /End-use product/
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Vapor Pressure

0.00000001 [mmHg], 1.27X10-8 mm Hg at 25 °C
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Mechanism of Action

The de-acetylated metabolite of acequinocyl, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, strongly inhibits respiration in complex III of insect mitochondria. Compounds in this class have long been known to be complex III inhibitors in vertebrate systems. Structurally they resemble ubiquinone and they bind at the Qo center, probably competing with ubiquinone for this site. ... Their inhibitory potency depends on their lipophilicity and the optimal alkyl chain length is reached with the undecyl group.
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Color/Form

Pale yellowish flake

CAS No.

57960-19-7
Record name Acequinocyl
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Record name Acequinocyl
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Record name 1,4-Naphthalenedione, 2-(acetyloxy)-3-dodecyl
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Melting Point

59.6 °C
Record name ACEQUINOCYL
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Synthesis routes and methods I

Procedure details

A mixture of 2.0 parts of 2-n-dodecyl-3-hydroxy-1,4-naphthoquinone, 0.81 parts of triethylamine, 0.63 parts of acetyl chloride and 50 parts of methylene chloride was stirred at room temperature for 30 hours. The resulting mixture was distributed between methylene chloride and water. The methylene chloride layer was separated, dried over magnesium sulfate, then filtered and evaporated under reduced pressure. The residue was crystallized from petroleum ether (b.p. 30°-60°) to give 1.2 parts of 3-acetoxy-2-n-dodecyl-1,4-naphthoquinone, m.p. 57°-58° C.
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Synthesis routes and methods II

Procedure details

First, 0.60 g (4.4 mmoles) of ZnCl2 was dissolved in 20 mL of THF, and 6.30 g (4.39 mmoles, 0.697 mmoles/g) of dodecyl MgBr was added dropwise. After stirring for 15 minutes, this Zn reagent was added dropwise to 1.00 g (4.0 mmoles) of 2-acetoxy-3-chloro-1,4-naphthoquinone in 50 mL of THF. The mixture was stirred overnight and then poured into 100 mL of NH4Cl solution, extracted with 3×100 mL of ether, dried over MgSO4, filtered, and solvent was removed. The residue was flash-chromatographed to give 2-dodecyl-3-chloro-1,4-naphthoquinone and 2-dodecyl-3-acetoxy-1,4-naphthoquinone. The dodecylchloro derivative was recrystallized from hot ethanol; 0.217 g (0.603 mmoles, 15%). The dodecylacetoxy derivative was further purified by preparative TLC; 0.079 g (0.21 mmoles, 5%) mp: 49° to 51° C. (lit: 57° to 58° C.). 1H NMR (CDCl3, δ): 8.3 (m, 2H), 7.75 (m, 2H), 2.58 (m, 2H), 2.40 (s, 3H), 1.30 (br s, 20H), 0.9 (m, 3H). IR (CHCl3, cm-1): 2935s, 2860m, 1775s, 1679s, 1670sh, 1640m, 1600 m.
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dodecyl MgBr
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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